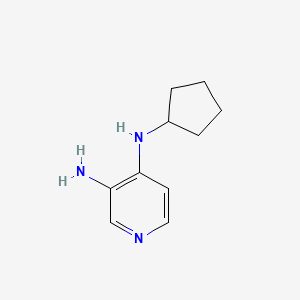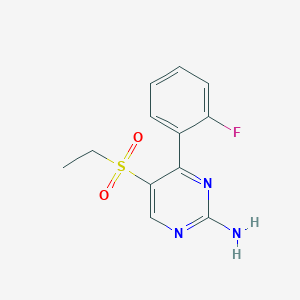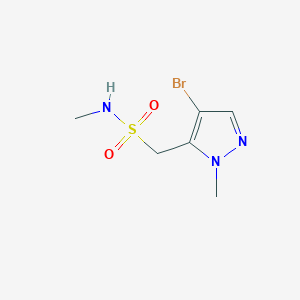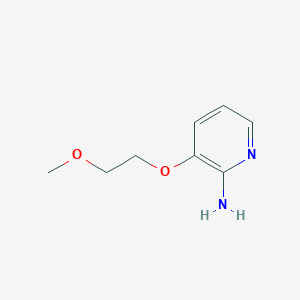
3-(2-Methoxyethoxy)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 3-(2-Méthoxyéthoxy)pyridin-2-amine est un composé organique de formule moléculaire C8H12N2O2 et d'une masse moléculaire de 168,19 g/mol . Ce composé se caractérise par un cycle pyridine substitué par un groupe 2-méthoxyéthoxy et un groupe amino en position 2. Il est un intermédiaire précieux en synthèse organique et possède diverses applications en recherche scientifique.
Méthodes De Préparation
La synthèse de la 3-(2-Méthoxyéthoxy)pyridin-2-amine implique généralement la réaction de la 2-chloropyridine avec le 2-méthoxyéthanol en présence d'une base telle que le carbonate de potassium. La réaction est effectuée sous reflux, et le produit est purifié par recristallisation . Les méthodes de production industrielle peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle, avec une optimisation du rendement et de la pureté.
Analyse Des Réactions Chimiques
La 3-(2-Méthoxyéthoxy)pyridin-2-amine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène pour former des N-oxydes de pyridine correspondants.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium pour donner des dérivés aminés réduits.
Substitution : Le groupe amino du composé peut participer à des réactions de substitution nucléophile, formant divers dérivés substitués.
Réactifs et conditions courants : Les réactifs typiques comprennent le carbonate de potassium, le permanganate de potassium, le peroxyde d'hydrogène et l'hydrure de lithium et d'aluminium.
Applications De Recherche Scientifique
La 3-(2-Méthoxyéthoxy)pyridin-2-amine a plusieurs applications en recherche scientifique :
Chimie : Elle est utilisée comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles et ses interactions avec les biomolécules.
Médecine : La recherche est en cours pour explorer ses applications thérapeutiques potentielles, y compris son rôle de bloc de construction pour le développement de médicaments.
Mécanisme d'action
Le mécanisme d'action de la 3-(2-Méthoxyéthoxy)pyridin-2-amine implique son interaction avec des cibles moléculaires spécifiques. Le groupe amino peut former des liaisons hydrogène avec des molécules biologiques, tandis que le cycle pyridine peut participer à des interactions π-π. Ces interactions peuvent moduler l'activité des enzymes, des récepteurs et d'autres protéines, conduisant à divers effets biologiques .
Mécanisme D'action
The mechanism of action of 3-(2-Methoxyethoxy)pyridin-2-amine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
La 3-(2-Méthoxyéthoxy)pyridin-2-amine peut être comparée à d'autres composés similaires tels que :
2-(2-Méthoxyéthoxy)pyridin-3-amine : Structure similaire mais avec le groupe amino en position 3.
3-(Benzyloxy)pyridin-2-amine : Contient un groupe benzyloxy au lieu d'un groupe méthoxyéthoxy.
3-(1-Naphtylméthoxy)pyridin-2-amine : Contient un groupe naphtylméthoxy au lieu d'un groupe méthoxyéthoxy.
Ces composés partagent des similitudes structurelles mais diffèrent par leurs substituants, ce qui conduit à des variations dans leurs propriétés chimiques et biologiques.
Propriétés
Formule moléculaire |
C8H12N2O2 |
|---|---|
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
3-(2-methoxyethoxy)pyridin-2-amine |
InChI |
InChI=1S/C8H12N2O2/c1-11-5-6-12-7-3-2-4-10-8(7)9/h2-4H,5-6H2,1H3,(H2,9,10) |
Clé InChI |
UPCNCPSEMMNVLW-UHFFFAOYSA-N |
SMILES canonique |
COCCOC1=C(N=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


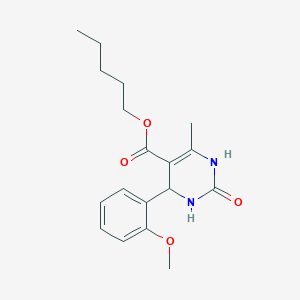
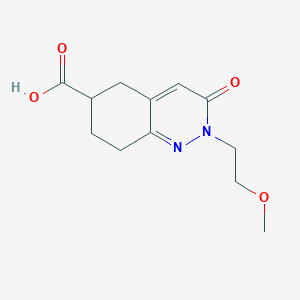



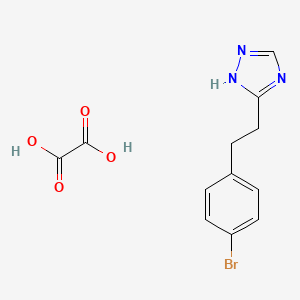
![2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-([1,1'-biphenyl]-2-yl)acetamide](/img/structure/B11775316.png)
![5-Ethyl-2-(4-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11775317.png)
